molecular formula C9H10ClNO B14863668 1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone

1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone

Cat. No.: B14863668
M. Wt: 183.63 g/mol
InChI Key: JCVXCQKQZXTMBZ-UHFFFAOYSA-N
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Description

1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a chloromethyl group attached to the pyridine ring, which is further substituted with a methyl group at the 6th position and an ethanone group at the 4th position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

The synthesis of 1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone can be achieved through several routes. One common method involves the chloromethylation of 6-methylpyridine. This process typically uses chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) to yield the desired chloromethyl derivative . The reaction is efficient and provides good yields of the product.

Industrial production methods often involve similar chloromethylation reactions but on a larger scale, with optimizations for cost-effectiveness and environmental considerations. The use of less corrosive and more environmentally friendly catalysts is a key focus in industrial settings.

Chemical Reactions Analysis

1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Condensation Reactions: The compound can undergo condensation reactions with various carbonyl compounds to form more complex structures.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reductions, potassium permanganate (KMnO4) for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone depends on its specific application. In biological systems, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The exact pathways involved vary depending on the target and the context of use.

Comparison with Similar Compounds

1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various fields.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-methylpyridin-4-yl]ethanone

InChI

InChI=1S/C9H10ClNO/c1-6-3-8(7(2)12)4-9(5-10)11-6/h3-4H,5H2,1-2H3

InChI Key

JCVXCQKQZXTMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCl)C(=O)C

Origin of Product

United States

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